molecular formula C17H20N4O3S B11979187 7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11979187
M. Wt: 360.4 g/mol
InChI Key: OGLYLSBLHGLNQW-UHFFFAOYSA-N
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Description

7-Benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by distinct substituents at positions 3, 7, and 8 of the purine core. The molecule features:

  • N3-Methyl group: Enhances metabolic stability by reducing oxidative deamination .
  • C8-(2-Ethoxyethyl)sulfanyl group: A sulfur-containing substituent with an ethoxy chain, balancing lipophilicity and solubility .

This compound belongs to a class of xanthine derivatives, which are widely studied for their pharmacological activities, including adenosine receptor modulation and enzyme inhibition (e.g., TRPC5, SIRT3) . Its molecular formula is C₁₇H₂₁N₄O₃S, with a molecular weight of 373.44 g/mol.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

7-benzyl-8-(2-ethoxyethylsulfanyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H20N4O3S/c1-3-24-9-10-25-17-18-14-13(15(22)19-16(23)20(14)2)21(17)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23)

InChI Key

OGLYLSBLHGLNQW-UHFFFAOYSA-N

Canonical SMILES

CCOCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a purine derivative with a benzylating agent and a sulfanyl group donor. One common method involves the use of benzyl Grignard reagents and phosphinic acid thioesters. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Key Observations :

  • Polarity vs.
  • Bioactivity: Sulfanyl groups at C8 are critical for enzyme inhibition. For example, the 2-hydroxyethyl analog (HC608) shows nanomolar TRPC5 inhibition, while mercapto derivatives target SIRT3 .

Substituent Analysis at Position 7

Compound Name N7 Substituent Molecular Weight Synthetic Yield Reference
Target Compound Benzyl 373.44 g/mol Not reported
7-(3-Bromobenzyl)-8-(hydroxymethyl) analog 3-Bromobenzyl 382.22 g/mol 71%
1,7-Bis(2-chlorobenzyl)-8-bromo analog Bis(2-chlorobenzyl) 494.98 g/mol 62%
7-Ethyl-8-[(2-chlorobenzyl)sulfanyl] analog Ethyl 350.82 g/mol Not reported

Key Observations :

  • Benzyl vs. Halogenated Benzyl : Halogenated benzyl groups (e.g., 3-bromo, 2-chloro) improve binding to hydrophobic enzyme pockets but may reduce solubility .
  • Synthetic Accessibility : Microwave-assisted methods achieve high yields (>70%) for halogenated derivatives, suggesting scalable synthesis for the target compound .

Key Observations :

  • TRPC5 vs. SIRT3 Targeting: Phenoxy/sulfanyl groups at C8 correlate with TRPC5 inhibition, while mercapto groups favor SIRT3 .

Biological Activity

7-benzyl-8-[(2-ethoxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with significant potential in medicinal chemistry. Its molecular formula is C17H20N4O3S, and it has been studied for various biological activities including enzyme inhibition and receptor modulation. This article compiles research findings, mechanisms of action, and applications of this compound in scientific studies.

PropertyDetails
Molecular Formula C17H20N4O3S
Molecular Weight 360.4 g/mol
IUPAC Name 7-benzyl-8-(2-ethoxyethylsulfanyl)-3-methylpurine-2,6-dione
InChI Key OGLYLSBLHGLNQW-UHFFFAOYSA-N
Canonical SMILES CCOCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antiviral Activity

Studies have shown that purine derivatives can inhibit viral replication. The specific antiviral mechanisms of this compound are under investigation, but preliminary data suggest it may interfere with viral enzyme functions.

2. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth. It is believed to modulate pathways involved in cell cycle regulation.

3. Anti-inflammatory Effects

Research suggests that the compound could exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of various purine derivatives highlighted that compounds similar to this compound showed significant inhibition of viral replication in vitro.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to controls. The study utilized various concentrations to determine the IC50 values for different cell lines.

Case Study 3: Inflammatory Response Modulation

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in a lipopolysaccharide (LPS)-induced inflammation model.

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